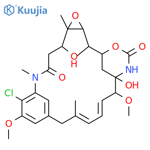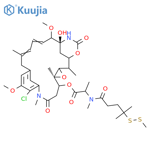Semisynthetic Maytansine Analogs for the Targeted Treatment of Cancer
,
Journal of Medicinal Chemistry,
2006,
49(14),
4392-4408







